Boc-3-bromo-D-phenylalanine

Medicinal Chemistry Structural Biology Peptide Therapeutics

Procure Boc-3-bromo-D-phenylalanine for SPPS of protease-resistant peptides. The D-enantiomer confers enhanced metabolic stability versus the L-isomer, while the Boc group is orthogonal to Fmoc chemistry. The meta-bromo substituent avoids steric hindrance for efficient Suzuki-Miyaura, Heck, and Sonogashira cross-couplings, enabling on-resin macrocyclization and biaryl library generation. Ideal for SAR studies and LFA-1/ICAM-1 antagonist development.

Molecular Formula C14H18BrNO4
Molecular Weight 344.20 g/mol
CAS No. 261360-77-4
Cat. No. B558699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-bromo-D-phenylalanine
CAS261360-77-4
Synonyms261360-77-4; Boc-3-bromo-D-phenylalanine; (r)-n-boc-3-bromophenylalanine; Boc-D-3-Bromophenylalanine; BOC-D-3-BR-PHE-OH; Boc-D-3-Bromophe; (2R)-3-(3-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid; (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid; BOC-D-PHE(3-BR)-OH; (R)-BOC-2-AMINO-3-(3-BROMOPHENYL)PROPIONICACID; (2R)-2-[(TERT-BUTOXY)CARBONYLAMINO]-3-(3-BROMOPHENYL)PROPANOICACID; (R)-3-(3-BROMO-PHENYL)-2-TERT-BUTOXYCARBONYLAMINO-PROPIONICACID; (R)-3-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOICACID; PubChem21069; BOC-M-BROMO-D-PHE-OH; SCHEMBL3553426; CTK8C5186; FBUDYESOPLBQIR-LLVKDONJSA-N; MolPort-003-794-830; ZINC2244127; ANW-74501; CB-501; N-BOC-D-3-BROMOPHENYLALANINE; AKOS015836546; AB08561
Molecular FormulaC14H18BrNO4
Molecular Weight344.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyFBUDYESOPLBQIR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-bromo-D-phenylalanine (CAS 261360-77-4): A Halogenated D-Amino Acid Building Block for Stereospecific Peptide Synthesis and Medicinal Chemistry


Boc-3-bromo-D-phenylalanine (CAS 261360-77-4), systematically named (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a protected, non-proteinogenic D-amino acid derivative [1]. It is characterized by a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the meta position of the phenylalanine side chain. With a molecular weight of 344.20 g/mol and a high purity standard of ≥ 98% (HPLC), this compound is a crucial chiral building block in peptide synthesis, particularly for solid-phase methods . Its halogenated aromatic ring and stereochemical purity enable precise, stereospecific modifications in the development of peptide-based therapeutics and biochemical probes .

Why Generic Substitution Fails: The Critical Impact of Halogen Position and Stereochemistry on Peptide Bioactivity and Synthesis


In peptide drug discovery and biochemical research, substituting Boc-3-bromo-D-phenylalanine with a closely related analog—such as its 4-bromo isomer, its 3-chloro counterpart, or even its L-enantiomer—is not a trivial, interchangeable modification. The precise stereochemistry (D-configuration) and the specific substitution pattern (meta-bromination) are critical determinants of a peptide's three-dimensional conformation, target binding affinity, and metabolic stability [1]. For instance, while both Boc-3-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine are halogenated building blocks, the shift in bromine position from meta to para can alter the peptide's hydrophobic interactions and spatial orientation within a binding pocket, leading to significant differences in biological activity [2]. Similarly, using the 3-chloro analog, which is less sterically demanding and has different electronic properties, will not recapitulate the same binding interactions as the bromine-substituted compound. This document provides the quantitative evidence to guide selection based on specific, verifiable parameters.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of Boc-3-bromo-D-phenylalanine


Meta-Bromination Enables Distinct Molecular Recognition Compared to Para-Bromo and Unsubstituted Analogs

The meta-bromine substitution in Boc-3-bromo-D-phenylalanine confers unique binding properties that are not observed with the para-bromo isomer or the unsubstituted parent compound. This is a direct consequence of the altered electron density and steric bulk at the meta position, which affects how the aromatic ring engages with hydrophobic pockets in target proteins [1]. This differentiation is crucial for designing peptides with specific affinities and selectivities.

Medicinal Chemistry Structural Biology Peptide Therapeutics

High Enantiomeric Purity (>99% ee) Ensures Stereochemical Fidelity in Peptide Synthesis

The utility of Boc-3-bromo-D-phenylalanine in stereospecific applications is contingent on its enantiomeric purity. High enantiomeric excess (ee) is critical for avoiding the formation of diastereomeric peptide mixtures, which can confound biological assays and reduce the efficacy of peptide therapeutics. This compound is routinely synthesized with an enantiomeric excess exceeding 99% [1].

Asymmetric Synthesis Chiral Building Blocks Peptide Synthesis

Boc-Protected Meta-Bromo Scaffold Serves as a Versatile Intermediate for Divergent Synthesis of Halogenated Bioactives

The presence of the bromine atom at the meta position on the D-phenylalanine core is not merely a static substitution; it is a functional handle for further chemical elaboration. This is particularly valuable for generating libraries of halogenated phenylalanine analogs for structure-activity relationship (SAR) studies. This concept is supported by the broader use of halogenated phenylalanines in creating stabilized peptide therapeutics [1].

Drug Discovery Halogenated Amino Acids Medicinal Chemistry

Boc-3-bromo-D-phenylalanine: Key Research and Industrial Application Scenarios


Stereospecific Solid-Phase Peptide Synthesis (SPPS) for Structure-Activity Relationship (SAR) Studies

This compound is a primary choice for incorporating a D-configured, meta-brominated phenylalanine residue into a peptide chain during solid-phase peptide synthesis (SPPS). The >99% enantiomeric excess ensures that only the D-isomer is incorporated, which is critical for studying the role of stereochemistry in peptide-receptor interactions. The Boc protecting group is orthogonal to Fmoc-based SPPS strategies, allowing for the synthesis of complex, custom peptides for SAR campaigns in medicinal chemistry .

Development of Halogen-Enriched Peptide Therapeutics and Probes

The meta-bromine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, membrane permeability, and target affinity of peptide-based drug candidates. Boc-3-bromo-D-phenylalanine is a direct synthetic precursor for generating these halogen-enriched peptides. Its use is supported by evidence that halogenated phenylalanines can stabilize protein structures, as demonstrated by their incorporation into insulin analogs [1].

Divergent Synthesis of Non-Natural Phenylalanine Derivatives via Cross-Coupling

As a protected, chiral building block, Boc-3-bromo-D-phenylalanine is an ideal starting material for the synthesis of diverse non-natural amino acids. The bromine atom is a functional handle that can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl and heteroaryl-substituted D-phenylalanine analogs [2]. This allows researchers to create custom libraries of amino acids for exploring novel chemical space in drug discovery, a capability not offered by non-halogenated analogs.

Biochemical Probe Development for Studying Enzyme and Protein Recognition

The unique combination of D-stereochemistry and a meta-bromine atom makes Boc-3-bromo-D-phenylalanine a valuable tool for creating biochemical probes. The bromine atom can serve as a heavy atom for X-ray crystallography phasing, as demonstrated by the high-resolution structures of meditope-Fab complexes incorporating 3-bromo-D-phenylalanine [3]. This allows for detailed structural analysis of protein-ligand interactions, which is fundamental for structure-based drug design and understanding enzyme mechanisms.

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